1-Amino-4-methylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methylhexan-3-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and an alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylhexan-3-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows: [ \text{4-methylhexan-3-one} + \text{NH}_3 + \text{NaBH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-methylhexan-3-one in the presence of ammonia. This method ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-methylhexan-3-one or 4-methylhexanal.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-2-methylhexan-3-ol
- 1-Amino-4-ethylhexan-3-ol
- 1-Amino-4-methylpentan-3-ol
Comparison: 1-Amino-4-methylhexan-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C7H17NO |
---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
1-amino-4-methylhexan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)7(9)4-5-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
JIMPKBKQLFMUMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.